molecular formula C21H42Cl3N7O12 B13065736 Streptomycin hydrochloride CAS No. 6160-32-3

Streptomycin hydrochloride

Cat. No.: B13065736
CAS No.: 6160-32-3
M. Wt: 691.0 g/mol
InChI Key: QVTWQIWXCYMFQI-CZDSEFAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin hydrochloride is primarily produced through fermentation. The bacterium Streptomyces griseus is cultured in a medium containing soybean meal, glucose, and sodium chloride. The fermentation broth is then acidified, filtered, and neutralized. Streptomycin is recovered by passing the broth through a cation exchange resin .

Industrial Production Methods: Industrial production involves submerged culture methods. Spores of Streptomyces griseus are transferred to a sporulation medium to provide enough growth to initiate liquid culture build-up. The mycelial inoculum is then fed to production fermenters. The fermentation broth is processed to extract streptomycin, which is then converted to its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: Streptomycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Streptomycin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Streptomycin hydrochloride exerts its effects by binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately inhibiting protein synthesis. The disruption of protein synthesis prevents bacterial replication and leads to cell death .

Comparison with Similar Compounds

Streptomycin hydrochloride is compared with other aminoglycoside antibiotics such as:

Uniqueness: this compound is unique due to its historical significance as the first antibiotic effective against tuberculosis and its specific mechanism of action targeting the 30S ribosomal subunit .

Properties

CAS No.

6160-32-3

Molecular Formula

C21H42Cl3N7O12

Molecular Weight

691.0 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;trihydrochloride

InChI

InChI=1S/C21H39N7O12.3ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1H/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1

InChI Key

QVTWQIWXCYMFQI-CZDSEFAFSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl

Origin of Product

United States

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